KATP-Channel-Opener Assembly Efficiency: 92% Isolated Yield
In the condensation of 3-(1,1‑dimethylpropylamino)-4‑ethoxy‑3‑cyclobutene‑1,2‑dione with benzylamines, 2,4‑dichloro‑6‑methylbenzylamine (recrystallized from boiling diethyl ether) provides analytically pure KCO‑616 in 92 % isolated yield after 24 h at room temperature in ethanol [1]. When the same protocol is applied to 2,4‑dichlorobenzylamine (lacking the 6‑methyl group), the reported isolated yield drops below 70 % and column chromatography is required to achieve comparable purity [1].
| Evidence Dimension | Isolated yield of purified cyclobutenedione product (KCO‑616 or equivalent) |
|---|---|
| Target Compound Data | 92 % yield; analytically pure after recrystallization |
| Comparator Or Baseline | 2,4‑Dichlorobenzylamine (CAS 95‑00‑1): < 70 % yield; chromatography‑dependent purification |
| Quantified Difference | ≥ 22 percentage‑point advantage in isolated yield; elimination of chromatographic purification step |
| Conditions | Ethanol, room temperature, 24 h; product recrystallized from boiling diethyl ether |
Why This Matters
The higher yield and simplified work‑up directly reduce cost of goods and accelerate scale‑up timelines in medicinal chemistry programs targeting urinary incontinence.
- [1] Drug Synthesis Database. KCO‑616 Synthetic Route Record (2025); referencing Butera, J.A. et al., 214th ACS Natl Meet (1997) and McFarlane, G.R. et al., 218th ACS Natl Meet (1999). View Source
